molecular formula C14H11ClF3N B1434784 C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine CAS No. 1261499-56-2

C-(4-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B1434784
CAS No.: 1261499-56-2
M. Wt: 285.69 g/mol
InChI Key: QRFOLUAYFRQDAH-UHFFFAOYSA-N
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Description

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is an organic compound that features a biphenyl structure with a chloro and trifluoromethyl substituent on one phenyl ring and a methylamine group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: Lacks the trifluoromethyl and methylamine groups, making it less versatile in certain applications.

    4-(Trifluoromethyl)biphenyl: Similar structure but lacks the chloro and methylamine groups.

    Biphenyl-3-yl-methylamine: Lacks the chloro and trifluoromethyl substituents.

Uniqueness

C-(4-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and potential for diverse applications. The methylamine group further adds to its versatility, allowing for interactions with various biological targets.

This compound’s combination of substituents makes it a valuable tool in both research and industrial applications, offering a range of possibilities for further exploration and development.

Properties

IUPAC Name

[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOLUAYFRQDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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